molecular formula C17H19NO3 B5296837 3-isopropoxy-N-(4-methoxyphenyl)benzamide

3-isopropoxy-N-(4-methoxyphenyl)benzamide

Cat. No. B5296837
M. Wt: 285.34 g/mol
InChI Key: DYNRSOATSJJRDI-UHFFFAOYSA-N
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Description

3-isopropoxy-N-(4-methoxyphenyl)benzamide, also known as GW-501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and performance, it has gained popularity among athletes and bodybuilders.

Mechanism of Action

3-isopropoxy-N-(4-methoxyphenyl)benzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake in skeletal muscle. This results in an increase in endurance and performance.
Biochemical and Physiological Effects:
3-isopropoxy-N-(4-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and performance in animal models. It has also been shown to improve lipid metabolism, reduce inflammation, and increase mitochondrial biogenesis in skeletal muscle. In addition, it has been shown to increase glucose uptake in skeletal muscle and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-isopropoxy-N-(4-methoxyphenyl)benzamide in lab experiments is its ability to enhance endurance and performance in animal models. This makes it a useful tool for studying the effects of exercise and physical activity on various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects. It is important to carefully design experiments to minimize the risk of unintended effects.

Future Directions

There are several future directions for research on 3-isopropoxy-N-(4-methoxyphenyl)benzamide. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism and reduce inflammation, making it a promising candidate for further study in this area. Another area of interest is its potential use in the treatment of muscle wasting and osteoporosis. It has been shown to increase mitochondrial biogenesis and improve insulin sensitivity, which could make it a useful tool in the treatment of these conditions. Finally, there is potential for further study on the mechanism of action of 3-isopropoxy-N-(4-methoxyphenyl)benzamide and its effects on various physiological processes. This could lead to a better understanding of its potential therapeutic applications and help to identify new targets for drug development.
Conclusion:
In conclusion, 3-isopropoxy-N-(4-methoxyphenyl)benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body, leading to an increase in endurance and performance. It has several biochemical and physiological effects, including improving lipid metabolism, reducing inflammation, and increasing mitochondrial biogenesis. While it has potential as a therapeutic agent, it is important to carefully design experiments to minimize the risk of unintended effects. There are several future directions for research on this compound, including its potential use in the treatment of metabolic and cardiovascular diseases, muscle wasting, and osteoporosis.

Synthesis Methods

The synthesis of 3-isopropoxy-N-(4-methoxyphenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride and isopropylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis method is well-established and has been reported in several scientific publications.

Scientific Research Applications

3-isopropoxy-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism and reduce inflammation in animal models. It has also been investigated for its potential use in the treatment of muscle wasting and osteoporosis. In addition, it has been studied for its ability to enhance endurance and performance in athletes.

properties

IUPAC Name

N-(4-methoxyphenyl)-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12(2)21-16-6-4-5-13(11-16)17(19)18-14-7-9-15(20-3)10-8-14/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNRSOATSJJRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-3-propan-2-yloxybenzamide

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